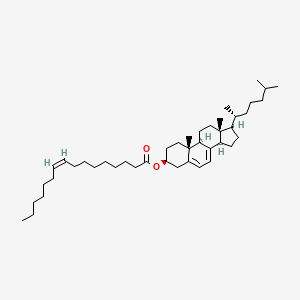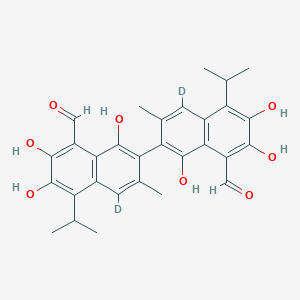
Gossypol-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gossypol-d2 is a deuterated derivative of gossypol, a naturally occurring polyphenolic compound found in the seeds, roots, and stems of cotton plants (genus Gossypium). Gossypol has been extensively studied for its biological activities, including antifertility, anticancer, antiviral, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gossypol-d2 involves the incorporation of deuterium atoms into the gossypol molecule. One practical strategy for synthesizing deuterated gossypol derivatives involves the regioselective deacetylation of hexaacetyl apogossypol followed by the reductive removal of hydroxyl groups . The key steps include:
Deacetylation: This step involves the removal of acetyl groups under specific conditions to yield intermediate compounds.
Reductive Removal of Hydroxyl Groups: This step involves the reduction of hydroxyl groups to incorporate deuterium atoms.
The total yield of this synthesis method is over 40%, which is significantly higher than other reported methods .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The process would involve the use of specialized equipment for deuterium incorporation and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Gossypol-d2 undergoes various chemical reactions, including:
Oxidation: Gossypol can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the aldehyde groups in gossypol.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various gossypol derivatives, such as gossypol ethers, gossypol quinones, and gossypol acetates .
Applications De Recherche Scientifique
Gossypol-d2 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying polyphenolic structures.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential as an anticancer agent, male contraceptive, and antiviral compound
Industry: Utilized in the development of new pharmaceuticals and as a natural pesticide.
Mécanisme D'action
Gossypol-d2 exerts its effects through several molecular mechanisms:
Anticancer Activity: Inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells.
Antiviral Activity: Inhibits RNA-dependent RNA polymerase, preventing viral replication.
Antifertility Effect: Disrupts spermatogenesis by inhibiting key enzymes involved in sperm production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gossypol: The non-deuterated form of Gossypol-d2, with similar biological activities.
Apogossypol: A derivative of gossypol with modified hydroxyl groups.
Gossypol Acetate: An acetylated form of gossypol with enhanced stability.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for studying the effects of deuterium incorporation on biological activity and for developing new therapeutic agents .
Propriétés
Formule moléculaire |
C30H30O8 |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
5-deuterio-7-(4-deuterio-8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3/i7D,8D |
Clé InChI |
QBKSWRVVCFFDOT-QTQOOCSTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C2=C1C(=C(C(=C2C=O)O)O)C(C)C)O)C3=C(C4=C(C(=C3C)[2H])C(=C(C(=C4C=O)O)O)C(C)C)O)C |
SMILES canonique |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
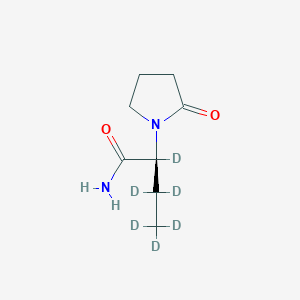
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

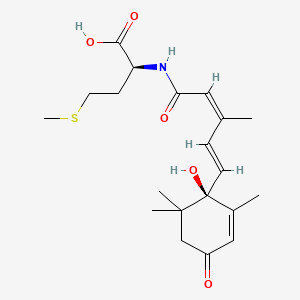
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
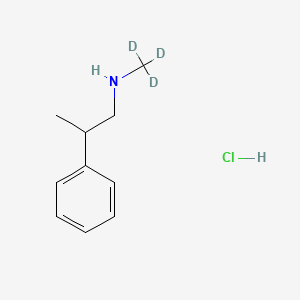
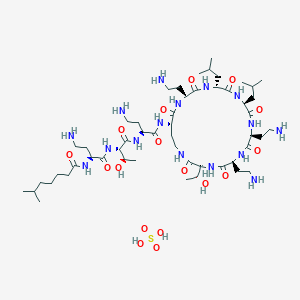
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
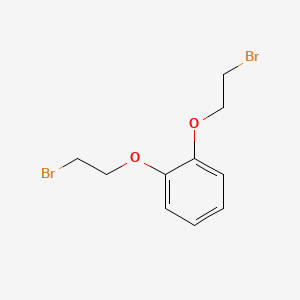
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
